Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-
Description
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- (hereafter referred to as Compound A), is a heterocyclic acetamide derivative featuring a fused imidazo[4,5-e]-1,2,4-triazine core substituted with a 4-chlorophenyl group. Its structure combines a nitrogen-rich aromatic system with an acetamide side chain, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
CAS No. |
61602-13-9 |
|---|---|
Molecular Formula |
C12H9ClN6O |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide |
InChI |
InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20) |
InChI Key |
ALXKODDKOSTIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .
Chemical Reactions Analysis
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl] is characterized by its complex structure that includes an acetamide group and a chlorophenyl-substituted imidazotriazine ring. Its molecular formula is with a molecular weight of approximately 301.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potentially its bioavailability.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that derivatives of imidazopyridines exhibit potent inhibitory effects on HCV replication. For instance, optimized analogues have demonstrated significant activity in vitro against HCV, showcasing the potential for developing new antiviral agents based on this scaffold .
Anti-cancer Potential
The compound has also been investigated for its anti-cancer properties. Heme oxygenase-1 (HO-1) inhibitors derived from acetamide structures have shown promise in cancer therapy by modulating oxidative stress pathways in cancer cells . The ability to inhibit HO-1 can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.
Osteoporosis Treatment
A notable application of related compounds is in the treatment of osteoporosis. A study identified a derivative as a novel inhibitor of osteoclast activity, which is crucial for bone resorption processes. This suggests that acetamide derivatives may play a role in managing bone density disorders by inhibiting excessive osteoclast activation .
Study on HCV Inhibition
A study published in Nature demonstrated that a series of imidazo derivatives effectively inhibited HCV replication in vitro. The lead compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral activity .
Osteoclast Inhibition Research
In a preclinical model involving mice with induced osteoporosis, the administration of a related acetamide derivative resulted in significant reductions in bone resorption markers and improved bone mineral density compared to control groups .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Heterocyclic Core : Compound A’s imidazo-triazine core distinguishes it from triazole (e.g., Compound 6 m) or chalcone-based acetamides (e.g., ). This core likely enhances π-π stacking interactions and metabolic stability compared to simpler aromatic systems.
- Substituent Effects : The 4-chlorophenyl group in Compound A is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and target binding . Analogues like Compound 6 m incorporate bulkier substituents (e.g., naphthalenyloxy), which may improve membrane permeability but reduce solubility .
Biological Activity
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- is a heterocyclic compound belonging to the class of triazines. Its unique structure includes a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system and an acetamide group. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
- Molecular Formula : C₁₂H₉ClN₆O
- Molecular Weight : 288.69 g/mol
The compound's synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon to enhance yields.
Biological Activity
The biological activity of Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- primarily revolves around its role as an inhibitor of specific kinases involved in cell signaling pathways. By binding to these kinases, the compound disrupts crucial signaling processes for cell growth and proliferation. This mechanism is particularly relevant in cancer research due to its potential to inhibit tumor growth.
The interaction of this compound with kinase proteins suggests that it may exhibit anticancer properties by inhibiting pathways essential for tumor development and progression. This action aligns with findings that highlight the importance of kinase inhibitors in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methyl-1H-pyrazole | Structure | Exhibits different biological activity |
| 3-(pyridazin-4-yl)-5,6-dihydro-1,2,4-oxadiazine | Structure | Focused on phytopathogenic microorganisms |
| 5-(hydroxy-methyl)-1,4-dimethyl-2-phenylpyrazol | Structure | Different target interactions |
These compounds share some structural characteristics but differ significantly in their biological activities and potential applications. The unique combination of the imidazo[4,5-e][1,2,4]triazin framework and chlorophenyl substitution makes Acetamide particularly noteworthy in medicinal chemistry research.
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profiles of Acetamide in various biological contexts:
- Anticancer Activity : In vitro studies have demonstrated that Acetamide exhibits significant cytotoxic effects against several cancer cell lines (e.g., HepG2 and MCF-7). The compound's IC50 values indicate potent antiproliferative activity compared to standard chemotherapeutic agents.
- Antimicrobial Properties : Research has also indicated that Acetamide possesses antimicrobial activity against a range of pathogenic microorganisms. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antibacterial efficacy .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinity of Acetamide with various molecular targets. These studies support its potential as a lead compound for further drug development aimed at treating cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
